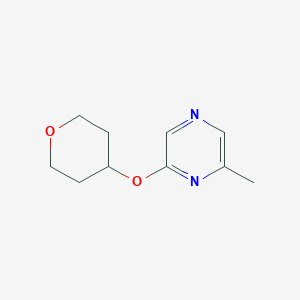

2-Methyl-6-(oxan-4-yloxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-(oxan-4-yloxy)pyrazine is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is a pyrazine derivative that has been synthesized using various methods, and its unique chemical structure has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Alkaloids and Antiviral Activity

Research on alkaloids derived from mangrove-derived actinomycete, Jishengella endophytica, revealed a new compound along with several known compounds showing activity against the influenza A virus subtype H1N1. This indicates the potential of pyrazine derivatives in antiviral drug discovery (Wang et al., 2014).

Green Chemistry Synthesis

A study on the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlights an eco-friendly approach to synthesizing pyrazine derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Al-Matar et al., 2010).

Coordination Chemistry

Investigations into the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions provide insights into the utility of pyrazine derivatives in forming coordination compounds, which have potential applications in catalysis and material science (Budzisz et al., 2004).

Food Chemistry and Flavor Analysis

A study on pyrazine formation pathways in sugar-ammonia model systems elucidates the chemical reactions leading to the formation of various pyrazines, contributing to our understanding of flavor compounds in food chemistry (Shibamoto & Bernhard, 1977).

Hybrid and Bioactive Cocrystals

Research on hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids explores the structural and spectroscopic characteristics of these compounds, revealing their potential applications in drug formulation and photovoltaic systems for energy conversion (Al-Otaibi et al., 2020).

Corrosion Inhibition

The theoretical evaluation of the corrosion inhibition performance of some pyrazine derivatives on steel demonstrates the application of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Obot & Gasem, 2014).

Propiedades

IUPAC Name |

2-methyl-6-(oxan-4-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-6-11-7-10(12-8)14-9-2-4-13-5-3-9/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTUUJXLHSFKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

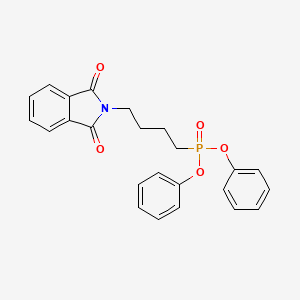

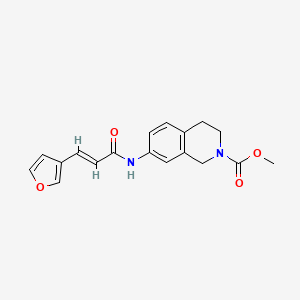

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)

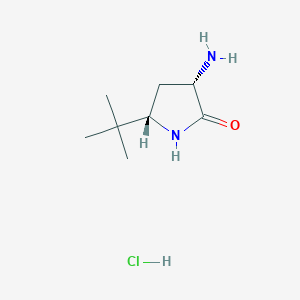

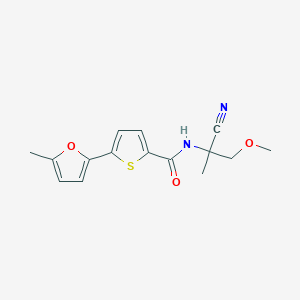

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)

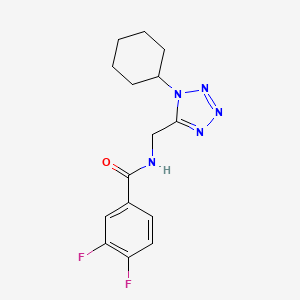

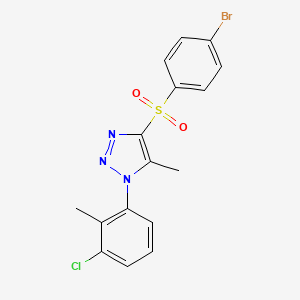

![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)

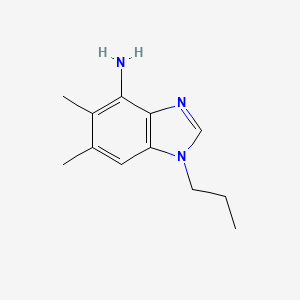

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2930129.png)